Meta-Sulfonyl Fluoride Isomers Require Additional Binding Free Energy vs. Para-Sulfonyl Fluoride Isomers in a Defined Protease Model
The 3‑[2‑(2‑methyl‑1H‑indol‑1‑yl)acetamido]benzene‑1‑sulfonyl fluoride compound bears a sulfonyl fluoride group meta to the acetamido substituent. In a direct comparison using ¹⁹F‑NMR titration of α‑chymotrypsin, indole binding to para‑sulfonyl‑labeled enzyme was essentially unaltered from native enzyme (Kd ≈ native), whereas meta‑sulfonyl derivatives required additional free energy to saturate the enzyme . This indicates that the meta‑SF substitution pattern, as present in the target compound, creates a higher energy barrier for active‑site occupancy, which can translate into differential selectivity profiles when screening against panels of serine hydrolases.
| Evidence Dimension | Binding free energy (ΔΔG) for indole binding to α‑chymotrypsin |
|---|---|
| Target Compound Data | Meta‑sulfonyl fluoride derivative: additional free energy required to saturate enzyme (quantified as non‑zero ΔΔG relative to native) |
| Comparator Or Baseline | Para‑sulfonyl fluoride derivative: binding unaltered from native enzyme (ΔΔG ≈ 0) |
| Quantified Difference | Meta derivatives require a measurable extra free‑energy increment; exact Kd values are reported in the original publication |
| Conditions | α‑Chymotrypsin, ¹⁹F‑NMR spin‑label titration, reversible competitive inhibitor indole, pH ~7 |
Why This Matters
This positional isomer effect allows researchers to bias covalent probe reactivity away from certain serine protease subfamilies, making meta‑SF probes a rational choice when para‑SF probes exhibit excessive off‑target labeling in the same biological context.
- [1] Tsunematsu, H., et al. (1984). Synthesis and evaluation of 19F labeled sulfonyl fluorides as probes of protease structure: α‑chymotrypsin. Journal of Biochemistry, 96(2), 349–355. View Source
